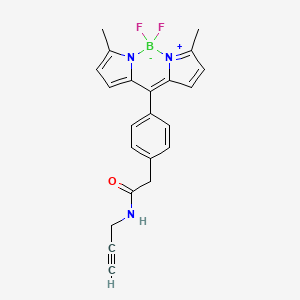
Lomefloxacin-D5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lomefloxacin-D5 Hydrochloride is a deuterium-labeled derivative of Lomefloxacin Hydrochloride. Lomefloxacin is a fluoroquinolone antibiotic used to treat bacterial infections, including bronchitis and urinary tract infections. The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Lomefloxacin-D5 Hydrochloride involves the incorporation of deuterium into the Lomefloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of Lomefloxacin, followed by deuterium exchange reactions under controlled conditions to produce Lomefloxacin-D5 .
Industrial Production Methods
Industrial production of Lomefloxacin Hydrochloride involves several steps, including the preparation of a concentrated solution, heating, dilution, filtration, and pH adjustment. The final product is then filtered, filled, and sealed in appropriate containers. The process ensures high solubility and stability of the compound, making it suitable for storage under various conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Lomefloxacin-D5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Applications De Recherche Scientifique
Lomefloxacin-D5 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biological fate of Lomefloxacin.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Lomefloxacin.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
Lomefloxacin-D5 Hydrochloride exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone used to treat a broader range of bacterial infections.
Ofloxacin: Similar to Lomefloxacin but with different pharmacokinetic properties.
Uniqueness
Lomefloxacin-D5 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C17H20ClF2N3O3 |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H/i1D3,3D2; |
Clé InChI |
KXEBLAPZMOQCKO-IYSLTCQOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)











